Diironnonacarbonyl

Catalog No.
S620729
CAS No.
15321-51-4
M.F
C9H3Fe2O9
M. Wt
366.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diironnonacarbonyl

CAS Number

15321-51-4

Product Name

Diironnonacarbonyl

IUPAC Name

carbon monoxide;iron;iron(3+);methanone

Molecular Formula

C9H3Fe2O9

Molecular Weight

366.8 g/mol

InChI

InChI=1S/3CHO.6CO.2Fe/c9*1-2;;/h3*1H;;;;;;;;/q3*-1;;;;;;;;+3

InChI Key

CGJSNKHFIBINMR-UHFFFAOYSA-N

SMILES

[CH-]=O.[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe+3]

Synonyms

diiron enneacarbonyl, diiron nonacarbonyl, Fe(2)CO(9), Fe2(CO)9, Fe2CO9, iron carbonyl (Fe2(CO)9), nonacarbonyl diiron

Canonical SMILES

[CH-]=O.[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe+3]

This unique structure highlights the concept of metal-metal bonding. Unlike typical covalent or ionic bonds, the Fe-Fe bond in diironnonacarbonyl arises from the synergistic interaction of several bonding components, including:

  • Sigma donation: Overlap of filled d orbitals on each iron atom with empty σ* antibonding orbitals of the CO ligands.
  • Pi backbonding: Donation of electron density from filled d orbitals on the iron atoms to empty π* antibonding orbitals of the CO ligands.

Understanding the complex interplay between these bonding components is crucial for researchers studying diironnonacarbonyl and its related compounds.

Reactivity and Applications in Catalysis

Diironnonacarbonyl exhibits interesting fluxional behavior, meaning its structure undergoes rapid interconversion between different isomers due to the movement of the CO ligands. This dynamic behavior allows diironnonacarbonyl to participate in various catalytic reactions, making it a valuable tool for researchers in the field of homogeneous catalysis.

Some notable applications of diironnonacarbonyl in catalysis include:

  • Hydroformylation: Conversion of alkenes and CO into aldehydes, a crucial step in the production of various industrial chemicals.
  • Hydrogenation: Reduction of unsaturated bonds in organic molecules using hydrogen gas.
  • Water-gas shift reaction: Conversion of CO and water vapor into hydrogen and carbon dioxide, a vital step in syngas production and fuel cell technology.

These examples showcase the potential of diironnonacarbonyl as a versatile catalyst in various synthetic processes.

Beyond Catalysis: Exploring Other Research Applications

Diironnonacarbonyl serves as a valuable model compound for studying various fundamental aspects of organometallic chemistry. Researchers utilize it to:

  • Investigate the nature of metal-metal bonding: By studying the electronic structure and reactivity of diironnonacarbonyl, researchers gain insights into the complex bonding interactions in other metal-metal complexes.
  • Develop new synthetic methods: The knowledge gained from studying diironnonacarbonyl can be applied to the design and synthesis of novel organometallic catalysts with improved efficiency and selectivity.
  • Understand the role of metal complexes in biological systems: By studying the reactivity and selectivity of diironnonacarbonyl, researchers can gain insights into the function of similar metal centers in biological processes, such as iron-sulfur clusters involved in electron transfer.

General Manufacturing Information

Iron, tri-.mu.-carbonylhexacarbonyldi-, (Fe-Fe): INACTIVE

Dates

Modify: 2023-08-15

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